molecular formula C17H29N3O3 B6673328 N-[2-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]-2,2-dimethylpropanamide

N-[2-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]-2,2-dimethylpropanamide

Cat. No.: B6673328
M. Wt: 323.4 g/mol
InChI Key: ARYKAXMBGCSBNU-AAEUAGOBSA-N
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Description

N-[2-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]-2,2-dimethylpropanamide is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring and a tert-butyloxolan moiety

Properties

IUPAC Name

N-[2-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-16(2,3)13-11(8-10-22-13)14-20-19-12(23-14)7-9-18-15(21)17(4,5)6/h11,13H,7-10H2,1-6H3,(H,18,21)/t11-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYKAXMBGCSBNU-AAEUAGOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCO1)C2=NN=C(O2)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)C2=NN=C(O2)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]-2,2-dimethylpropanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Tert-Butyloxolan Moiety: This can be achieved through the reaction of oxirane derivatives with suitable nucleophiles.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the tert-butyloxolan derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be susceptible to oxidation under strong oxidative conditions.

    Reduction: The compound can be reduced at the oxadiazole ring or the amide bond under suitable reducing conditions.

    Substitution: The tert-butyloxolan moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

N-[2-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as improved thermal stability or conductivity.

    Biological Studies: It can be used to study the interactions of oxadiazole-containing compounds with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism by which N-[2-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyloxolan moiety may enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[5-(2-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]-2,2-dimethylpropanamide
  • N-[2-[5-(2-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]-2,2-dimethylpropanamide

Uniqueness

N-[2-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]-2,2-dimethylpropanamide is unique due to the presence of both the oxadiazole ring and the tert-butyloxolan moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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